3,5-Dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate: is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with ethoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactionsThe reaction conditions often involve the use of strong acids like sulfuric acid for sulfonation and bases like sodium ethoxide for etherification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of sulfides or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution with amines can produce sulfonamides.
Scientific Research Applications
3,5-Dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying sulfonate metabolism.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-Dimethylphenyl 2-ethoxy-5-methylbenzene-1-sulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and methyl groups may influence the compound’s hydrophobicity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
3,5-Dimethylphenyl sulfonate: Lacks the ethoxy group, which may result in different chemical and biological properties.
2-Ethoxy-5-methylbenzene-1-sulfonate: Lacks the dimethylphenyl group, leading to variations in reactivity and applications.
3,5-Dimethylphenyl 4-methylbenzene-1-sulfonate: Similar structure but with a different substitution pattern on the benzene ring.
Properties
IUPAC Name |
(3,5-dimethylphenyl) 2-ethoxy-5-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-5-20-16-7-6-12(2)11-17(16)22(18,19)21-15-9-13(3)8-14(4)10-15/h6-11H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBBDTRXBMOZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.